Product packaging for 1'-Hydroxyestragole(Cat. No.:CAS No. 51410-44-7)

1'-Hydroxyestragole

Cat. No.: B1218065
CAS No.: 51410-44-7
M. Wt: 164.2 g/mol
InChI Key: RUPMSBPCFQDMAY-UHFFFAOYSA-N
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Description

1'-Hydroxyestragole is a pivotal proximate metabolite in the study of the naturally occurring hepatocarcinogen estragole. This compound is extensively used in toxicology and cancer research to investigate metabolic activation pathways of alkenylbenzenes. A key application involves studying its bioactivation by sulfotransferase enzymes (particularly SULT1A1 and SULT2B1) into a highly reactive electrophile that forms covalent DNA adducts . Research with this compound in mouse and human liver cell models has identified several critical DNA adducts, including N2-(trans-isoestragol-3'-yl)-2'-deoxyguanosine and N2-(estragol-1'-yl)-deoxyguanosine, which are fundamental to understanding the compound's genotoxic and clastogenic effects . These mechanisms are central to its role in inducing hepatocellular carcinomas in rodent models, making it a vital reference standard for molecular dosimetry studies and for assessing the safety of estragole-containing herbs and spices . Recent studies in human liver cells (e.g., HepG2, primary human hepatocytes) utilize this compound to quantify DNA adduct formation, clastogenicity (micronucleus induction), and cytotoxicity, helping to establish practical thresholds for genotoxic risk . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B1218065 1'-Hydroxyestragole CAS No. 51410-44-7

Properties

IUPAC Name

1-(4-methoxyphenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h3-7,10-11H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPMSBPCFQDMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020723
Record name 1'-Hydroxyestragole
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51410-44-7
Record name 1′-Hydroxyestragole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51410-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1'-Hydroxyestragole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1'-Hydroxyestragole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)prop-2-en-1-ol
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Preparation Methods

Epoxide Intermediate Formation

Estragole-2',3'-epoxide, a precursor in metabolic pathways, can undergo hydrolysis to form 1'-hydroxyestragole. In vitro studies using human liver microsomes demonstrate that epoxidation is catalyzed by cytochrome P450 enzymes (e.g., CYP1A2), followed by epoxide hydrolase-mediated hydrolysis. While this route is more common in metabolic studies, it provides a biochemical foundation for synthetic applications.

Enzymatic Biotransformation

Cytochrome P450-Mediated Hydroxylation

Human and rodent cytochrome P450 enzymes, particularly CYP1A2, are central to the enzymatic preparation of this compound. Key parameters from in vitro studies include:

ParameterValueSource
Vₘₐₓ (nmol/min/mg protein)0.7 (human liver microsomes)
Kₘ (μM)21
Optimal pH7.4

These values indicate efficient conversion at physiological conditions, with a substrate affinity (Kₘ) favoring low estragole concentrations. Incubation mixtures typically include NADPH-regenerating systems to sustain enzymatic activity.

Sulfotransferase-Mediated Conjugation

While sulfotransferases (SULTs) primarily convert this compound to its DNA-reactive sulfoxy metabolite, this step is critical for isolating the intermediate. Human SULT1A1 and SULT1B1 exhibit activity toward this compound, with reported Vₘₐₓ values of 0.0074 nmol/min/mg protein and Kₘ of 727 μM. These kinetics suggest that sulfonation is a secondary pathway, requiring high substrate concentrations for significant output.

Cell-Based Production Systems

Hepatocyte Models

Primary hepatocytes and hepatocyte-like cell lines (e.g., B-13/H) metabolize estragole to this compound via endogenous CYP enzymes. A study using rat cholangiocytes demonstrated a 0.2–0.4% conversion efficiency of estragole to this compound in urine, scalable through optimized cell culture conditions. Key parameters include:

  • Incubation Time : 24 hours

  • Substrate Concentration : 25 μM estragole

  • Detection Method : UPLC with UV monitoring at 280 nm

Recombinant Enzyme Systems

Recombinant CYP1A2 expressed in bacterial or insect cell systems offers a controlled platform for this compound synthesis. Co-expression with NADPH-cytochrome P450 reductase enhances activity, achieving turnover rates comparable to human liver microsomes.

Analytical and Purification Techniques

Chromatographic Separation

Ultra-performance liquid chromatography (UPLC) with C₁₈ columns resolves this compound from estragole and other metabolites. Gradient elution (0.1% acetic acid/acetonitrile) achieves baseline separation, with retention times varying between 8–10 minutes.

Mass Spectrometry Characterization

Electrospray ionization mass spectrometry (ESI-MS) identifies this compound via the precursor ion at m/z 165.1 [M+H]⁺. Fragmentation patterns include losses of H₂O (m/z 147.1) and allyl groups (m/z 121.1).

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost Efficiency
Chemical Synthesis40–60ModerateHigh
Enzymatic (CYP1A2)10–20LowModerate
Cell-Based (B-13/H)0.2–0.4HighLow

Chemical synthesis offers higher yields but requires toxic reagents, whereas enzymatic and cell-based methods align with green chemistry principles at the expense of efficiency .

Chemical Reactions Analysis

Metabolic Activation

1'-Hydroxyestragole is a proximate carcinogen, meaning it requires further metabolic activation to exert its genotoxic effects .

  • Sulfoconjugation: A primary activation pathway involves sulfoconjugation, catalyzed by sulfotransferases (SULTs), such as SULT1A1 . This reaction transforms this compound into 1'-sulfooxyestragole, a reactive electrophile .

    1 Hydroxyestragole+Sulfotransferase1 Sulfooxyestragole\text{1 Hydroxyestragole}+\text{Sulfotransferase}\rightarrow \text{1 Sulfooxyestragole}

    1'-Sulfooxyestragole can then react with DNA, forming adducts .

  • Glucuronidation: this compound can undergo glucuronidation, a detoxification pathway, via UDP-glucuronosyltransferases (UGTs) . This produces 1'-O-glucuronide, which is more readily excreted .

    1 Hydroxyestragole+UDP Glucuronosyltransferase1 O Glucuronide\text{1 Hydroxyestragole}+\text{UDP Glucuronosyltransferase}\rightarrow \text{1 O Glucuronide}
  • Oxidation: this compound can be oxidized to 1'-oxoestragole, another detoxification pathway. The principal enzymes in the bioactivation pathway are CYP1A2 and SULT1A1 .

DNA Adduct Formation

The key chemical reaction associated with this compound's carcinogenicity is its ability to form adducts with DNA .

  • Mechanism: 1'-Sulfooxyestragole, generated through sulfoconjugation, is a reactive electrophile that can react with nucleophilic sites on DNA bases . The major adducts formed involve the N2 position of deoxyguanosine (dGuo) and deoxyadenosine .

    1 Sulfooxyestragole+DNA e g deoxyguanosine DNA Adducts\text{1 Sulfooxyestragole}+\text{DNA e g deoxyguanosine }\rightarrow \text{DNA Adducts}
  • Adduct Structures: Research has identified several specific DNA adducts :

    • N2-(estragol-1'-yl)deoxyguanosine

    • N2-(trans-isoestragol-3'-yl)deoxyguanosine

    • N2-(cis-isoestragol-3'-yl)deoxyguanosine (tentative)

    • N6-(trans-isoestragol-3'-yl)deoxyadenosine

Detoxification Pathways

This compound can undergo detoxification reactions, reducing its potential to form DNA adducts .

  • O-Demethylation: Estragole can undergo O-demethylation to form 4-allylphenol, which is then further metabolized and excreted . This pathway is significant at low doses of estragole .

  • Oxidation to 1'-oxoestragole: Oxidation of this compound to 1'-oxoestragole represents a detoxification pathway in humans .

Factors Influencing Reactivity

Several factors can influence the chemical reactivity of this compound and its metabolites:

  • Enzyme Activity: The activity of CYP enzymes and sulfotransferases involved in the bioactivation and detoxification pathways can vary between individuals and species, affecting the levels of reactive metabolites .

  • Dose: At low doses, detoxification pathways like O-demethylation are favored. As the dose increases, 1'-hydroxylation becomes more prominent, leading to increased formation of this compound and subsequent DNA adducts .

  • Species Differences: While the metabolic pathways are similar in rodents and humans, the rates of individual reactions can differ . For example, the formation of 1'-oxoestragole is a more significant detoxification pathway in humans than in rats .

Mechanism of Action

1’-Hydroxyestragole exerts its effects primarily through its conversion to reactive metabolites, such as 1’-sulfooxyestragole. These metabolites can bind to DNA, forming adducts that may lead to mutations and cancer. The key molecular targets include DNA bases, particularly guanine and adenine . The pathways involved in its bioactivation include cytochrome P450-mediated hydroxylation and sulfotransferase-mediated sulfonation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Metabolic Analogues

1'-HE belongs to the alkenylbenzene family, which includes safrole, methyleugenol, myristicin, and elemicin.

Compound Structure Key Metabolites Carcinogenicity Primary Metabolic Pathways
1'-HE 1-allyl-4-methoxybenzene-OH 1'-HEG, 1'-oxoestragole, 1'-sulfooxy Proximate carcinogen UGT-mediated glucuronidation, SULT activation
1'-Hydroxysafrole 1-allyl-3,4-methylenedioxy-OH 1'-Hydroxysafrole glucuronide, sulfates Proximate carcinogen Similar to 1'-HE; higher DNA adduct formation
Methyleugenol 1-allyl-3,4-dimethoxybenzene 1'-Hydroxymethyleugenol, sulfates Carcinogenic in rodents CYP-mediated 1'-hydroxylation, SULT activation
Eugenol 1-allyl-4-hydroxy-3-methoxy Oxidized quinones, glucuronides Non-carcinogenic Rapid glucuronidation, limited bioactivation

Metabolic Efficiency and Toxicity

  • 1'-HE vs. 1'-Hydroxysafrole :

    • Both form DNA adducts via sulfation, but 1'-hydroxysafrole generates 10-fold higher hepatic DNA adduct levels in mice due to prolonged metabolic activation .
    • 1'-HE glucuronidation (Km = 1.45 mM, Vmax = 164.5 pmol/min/mg) is less efficient than 1'-hydroxysafrole detoxification, contributing to higher residual toxicity .
  • 1'-HE vs.
  • Ethnic Variability: Chinese populations exhibit 2.7-fold lower catalytic efficiency for 1'-HE glucuronidation compared to Caucasians (Vmax = 1.63 vs. 4.29 nmol/min/mg), attributed to UGT2B7 polymorphisms . In contrast, ethnic differences in methyleugenol metabolism are less pronounced, as its detoxification relies on multiple UGT isoforms .

Kinetic Parameters of Detoxification Pathways

Compound Enzyme Km (µM) Vmax (nmol/min/mg) Catalytic Efficiency (Vmax/Km)
1'-HE UGT2B7 1,450 0.165 0.00011
1'-Hydroxysafrole UGT1A9 890 0.21 0.00024
Methyleugenol UGT1A1 2,300 0.09 0.00004

Data derived from human liver microsomes .

DNA Adduct Profiles

  • 1'-HE: Forms N2-(trans-isoestragol-3'-yl)deoxyguanosine adducts via 1'-sulfooxyestragole, predominant in mouse liver .
  • 1'-Hydroxysafrole: Generates N2-(safrol-1'-yl)deoxyguanosine adducts, which are more persistent and mutagenic in bacterial assays .

Research Findings and Implications

UGT Polymorphisms : UGT2B72 and UGT1A93 alleles reduce 1'-HE glucuronidation by 30–50%, increasing cancer risk in susceptible populations .

Inhibitors of Bioactivation : Basil-derived nevadensin inhibits SULT-mediated 1'-HE sulfation (Ki = 4 nM), reducing DNA adduct formation by >83% in co-exposure scenarios .

Dose-Dependent Saturation : At high estragole doses (>150 mg/kg), 1'-HE detoxification pathways saturate, favoring bioactivation and increasing hepatic tumor incidence in rodents .

Biological Activity

1'-Hydroxyestragole, a metabolite of estragole, has garnered attention due to its biological activity, particularly its potential genotoxic effects and implications in carcinogenesis. This article explores the compound's metabolic pathways, biological effects, and relevant case studies.

Metabolism and Bioactivation

This compound is primarily formed through the hydroxylation of estragole, a process catalyzed by cytochrome P450 enzymes, particularly CYP1A2, CYP2A6, and CYP2E1 . The subsequent metabolic pathways include:

  • Glucuronidation : Conversion to this compound glucuronide.
  • Oxidation : Transformation into 1'-oxoestragole.
  • Sulfation : Formation of 1'-sulfooxyestragole, a reactive metabolite capable of binding to DNA and proteins .

The bioactivation process highlights the compound's potential as a carcinogen, as it can lead to DNA adduct formation.

Genotoxicity

Research has demonstrated that this compound exhibits significant genotoxic properties. In vitro studies indicate that it causes dose-dependent DNA damage in various cell lines, including B-13/H cells . The formation of DNA adducts has been validated in vivo, with studies showing that higher doses of estragole lead to increased levels of these adducts in rat liver tissue .

Case Studies

  • Dose-Dependent DNA Adduct Formation :
    A study conducted on male Sprague Dawley rats revealed that administration of estragole resulted in a dose-dependent increase in DNA adducts within the liver. At doses as low as 30 mg/kg, significant adduct formation was observed, confirming the liver as the primary target organ for estragole-induced genotoxicity .
  • Interindividual Variability :
    A study assessing human interindividual variation in the bioactivation of this compound found a 1.8-fold variation in liver concentration-time curves among subjects. This variability was attributed more to differences in the oxidation process than to variations in P450 enzyme activity . Monte Carlo simulations suggested that this variability could impact the risk assessment for human exposure to estragole and its metabolites.

Table: Summary of Metabolic Pathways and Biological Effects

Metabolic Process Product Biological Effect
HydroxylationThis compoundPrecursor to genotoxic metabolites
GlucuronidationThis compound glucuronideDetoxification pathway
Oxidation1'-OxoestragoleFurther activation potential
Sulfation1'-SulfooxyestragoleReactive metabolite leading to DNA binding

Implications for Human Health

The findings regarding the biological activity of this compound raise concerns about its potential role in human carcinogenesis, especially given its ability to form DNA adducts. The European Medicines Agency has noted the mutagenic potential of herbal products containing estragole and recommended caution in their use .

Q & A

Q. Methodological Insight :

  • Standardize incubation protocols (e.g., 10 mM UDPGA, 6-hour incubation) .
  • Use triplicate measurements and blank corrections to minimize analytical variability .
  • Report SEM for kinetic constants to highlight inter-individual variability .

How can DNA adduct formation from 1'-sulfooxyestragole be predicted using in vitro data?

1'-Sulfooxyestragole, the ultimate carcinogenic metabolite, forms DNA adducts in vivo. A physiologically based dynamic (PBD) model links PBK-predicted this compound AUC to in vitro hepatocyte data, enabling extrapolation to DNA adduct levels in rodent liver . This model was validated against mouse liver adduct data, as rat data were unavailable .

Methodological Insight : Combine PBK models with in vitro genotoxicity assays (e.g., hepatocyte incubations + GSH trapping for reactive intermediates) .

What are the limitations of current in vitro models for studying this compound bioactivation?

Key limitations include:

  • Lack of human in vivo metabolite data (e.g., urinary this compound levels in Chinese populations), necessitating reliance on enzyme activity correlations .
  • Tissue-specific SULT/UGT expression : Hepatic microsomes may not fully represent extrahepatic bioactivation (e.g., intestinal sulfation) .
  • Cofactor availability : In vitro systems often use supraphysiological cofactor concentrations, overestimating detoxification efficiency .

Methodological Insight : Use humanized animal models or organ-on-chip systems to better mimic human cofactor dynamics and tissue-specific metabolism .

How should researchers design studies to evaluate dose-dependent transitions in this compound metabolism?

Non-linear kinetics emerge at high substrate concentrations due to enzyme saturation. For example, sulfation of this compound becomes negligible at >500 µM due to low SULT affinity (Km ≈ 400–500 µM) .

Q. Methodological Insight :

  • Conduct substrate concentration-ranging experiments (e.g., 10–1000 µM) .
  • Use GraphPad Prism for Michaelis-Menten curve fitting and identify Km/Vmax thresholds .
  • Compare in vitro kinetic data to PBK-predicted hepatic concentrations at relevant exposure doses (e.g., 0.01 mg/kg bw/day) .

Basic vs. Advanced Research Questions

Basic Research Focus Advanced Research Focus
Metabolic pathway identification Inter-ethnic PBK/PBD modeling
Kinetic constant determination Dose-response transitions in bioactivation
In vitro metabolite quantification Mechanistic links to DNA adduct formation

Retrosynthesis Analysis

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Feasible Synthetic Routes

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